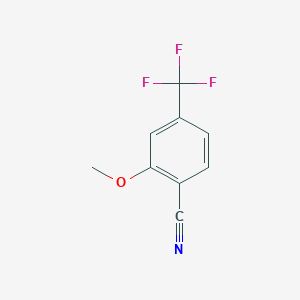

2-Methoxy-4-(trifluoromethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLCDVCLGOVPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597258 | |

| Record name | 2-Methoxy-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132927-08-3 | |

| Record name | 2-Methoxy-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physicochemical properties of 2-Methoxy-4-(trifluoromethyl)benzonitrile"

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-(trifluoromethyl)benzonitrile

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique combination of a methoxy group, a trifluoromethyl group, and a nitrile moiety on a benzene ring gives rise to a specific set of physicochemical properties that are crucial for its application in drug discovery and the development of advanced materials. The methoxy group acts as a hydrogen bond acceptor and can influence metabolic stability. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability. The nitrile group is a versatile synthetic handle and can participate in various chemical transformations.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. The information presented herein is a synthesis of available data on structurally related compounds and established analytical methodologies, providing a robust framework for understanding and utilizing this compound.

Molecular Identity

A clear identification of the molecule is the first step in any scientific investigation.

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2] |

| Synonyms | 4-Cyano-3-methoxybenzotrifluoride, 4-Cyano-3-(trifluoromethyl)anisole | [1] |

| CAS Number | 132927-08-3 | [1][2] |

| Molecular Formula | C₉H₆F₃NO | [1] |

| Molecular Weight | 201.15 g/mol | [1] |

| MDL Number | MFCD02101784 | [1] |

Thermal Properties

The thermal properties of a compound, such as its melting and boiling points, are critical indicators of its purity and physical state under various conditions.

Melting Point

| Compound | Melting Point (°C) |

| 4-Methoxy-2-(trifluoromethyl)benzonitrile | 63 - 66 |

| 4-Amino-2-(trifluoromethyl)benzonitrile | 141 - 145[3] |

| 2-Methoxy-4-nitrobenzonitrile | 177 - 180[4] |

| 2-nitro-4-trifluoromethyl benzonitrile | 42 - 44 |

| 4-isothiocyanato-2-(trifluoromethyl)benzonitrile | 39.0 - 43.0[4] |

Based on these related structures, the melting point of this compound is likely to be in the range of 40-70 °C.

Experimental Protocol for Melting Point Determination

The following is a standard procedure for determining the melting point of a crystalline organic compound.[5][6]

Diagram of Melting Point Determination Workflow

Caption: Workflow for Solubility Determination.

Step-by-Step Methodology:

-

Preparation:

-

Weigh a precise amount of this compound into a clean, dry vial.

-

Select a range of solvents for testing (e.g., water, phosphate-buffered saline, ethanol, DMSO, DMF).

-

-

Procedure:

-

Add a small, measured volume of the chosen solvent to the vial.

-

Vigorously mix the contents using a vortex mixer for at least one minute. If the solid does not dissolve, sonication can be employed to break up aggregates. [7] * Visually inspect the solution against a dark background to see if all the solid has dissolved.

-

If the solid has not fully dissolved, add another measured volume of the solvent and repeat the mixing process.

-

Continue this incremental addition of the solvent until the compound is completely dissolved.

-

Record the total volume of solvent required to dissolve the initial mass of the compound.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Initial Mass of Compound (mg) / Total Volume of Solvent (mL)

-

Partition Coefficient (logP) and Distribution Coefficient (logD)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a nonpolar solvent (typically octanol) to its concentration in a polar solvent (water) at equilibrium. The distribution coefficient (logD) is a similar measure but takes into account the ionization of the compound at a specific pH.

While no experimental logP or logD values for this compound were found, we can make some predictions based on its structure. The trifluoromethyl group is highly lipophilic and will significantly increase the logP value. The methoxy group has a smaller, but still positive, contribution to lipophilicity. The nitrile group is polar and will decrease the logP. Overall, the compound is expected to be moderately to highly lipophilic.

For ionizable compounds, logD is a more physiologically relevant parameter than logP. [6]this compound does not have strongly acidic or basic functional groups, so its logP and logD values are expected to be similar over a wide pH range.

Acidity and Basicity (pKa)

The pKa value indicates the strength of an acid or a base. The nitrile group is very weakly basic, and the methoxy and trifluoromethyl groups do not significantly contribute to the acidity or basicity of the benzene ring. Therefore, this compound is considered a neutral compound under typical physiological conditions.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of a compound's identity.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |

| C≡N (Nitrile) | 2240 - 2220 | For aromatic nitriles, this peak is sharp and of medium intensity. [8] |

| C-F (Trifluoromethyl) | 1350 - 1100 | Strong, broad absorptions. |

| C-O (Methoxy) | 1275 - 1200 (asymmetric) 1075 - 1020 (symmetric) | Strong absorptions. |

| C=C (Aromatic) | 1600 - 1450 | Multiple sharp bands of variable intensity. |

| =C-H (Aromatic) | 3100 - 3000 | Weak to medium intensity. |

| C-H (Methoxy) | 2950 - 2850 | Medium intensity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would show the following signals:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| OCH₃ | ~3.9 | Singlet | 3H |

| Aromatic H | 7.0 - 7.8 | Multiplet | 3H |

The aromatic region will show a complex splitting pattern due to the substitution on the ring.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C≡N | 115 - 120 [9] |

| CF₃ | 120 - 130 (quartet) |

| Aromatic C | 110 - 160 |

| OCH₃ | ~56 |

UV-Vis Spectroscopy

Aromatic compounds like this compound exhibit characteristic UV-Vis absorption bands arising from π → π* transitions. The benzene ring itself has absorption bands around 184, 204, and 256 nm. The substituents on the ring will cause a bathochromic (red) shift of these bands.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While some experimental data for this specific molecule is not yet publicly available, a robust understanding of its properties can be achieved through the analysis of structurally related compounds and the application of established experimental methodologies. The protocols and predictive data presented herein offer a solid foundation for researchers and developers working with this promising compound.

References

- ChemWhat. This compound CAS#: 132927-08-3.

- NIST. Benzonitrile, 4-methoxy-. In: NIST Chemistry WebBook [Internet].

- ChemicalRegister. This compound (CAS No. 132927-08-3) Suppliers.

- European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. 2023.

- Experiment (1) determination of melting points. 2021.

- Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. 2019.

- ResearchGate. FT-IR, FT-Raman and Computational Study of p-Acetylbenzonitrile. 2015.

- ICCVAM. Test Method Protocol for Solubility Determination. 2003.

- National Center for Biotechnology Information. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). 2021. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8602283/

- Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. 2022.

- Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. 2023.

- Supporting Information.

- Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. 2016.

- Melting point determination.

- Pharmaffiliates. 2-(Methylthio)-4-(trifluoromethyl)benzonitrile.

- PubChem. 2-Methoxy-4-nitrobenzonitrile.

- Frontiers. Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. 2024.

- Procedure for solubility testing of NM suspension. 2016.

- ASTM International. E1148 Standard Test Method for Measurements of Aqueous Solubility. 2010.

- Experiment 1: Melting-point Determinations.

- Química Organica.org. Vis-UV spectra of aromatic compounds.

- Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. 2016.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Journal of Cheminformatics. Open-source QSAR models for pKa prediction using multiple machine learning approaches. 2019.

- ResearchGate. a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption...

- Google Patents. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.

- YouTube. Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra. 2016.

- Clarion University. Determination of Melting Point.

- BMRB. bmse000284 Benzonitrile at BMRB.

- PubChem. 2-(Trifluoromethyl)benzonitrile.

- The Royal Society of Chemistry. Electronic Supplementary Information.

- Arkivoc. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.

- ResearchGate. 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. 2019.

- PubChem. 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile.

- Beilstein Journals. Supplementary Information.

Sources

- 1. rsc.org [rsc.org]

- 2. This compound (CAS No. 132927-08-3) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 3. 4-Fluoro-2-methoxybenzonitrile | C8H6FNO | CID 2783329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-isothiocyanato-2-(trifluoroMethyl)benzonitrile | 143782-23-4 [chemicalbook.com]

- 5. Benzonitrile, 4-methoxy- [webbook.nist.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. CAS 132927-08-3 | this compound - Synblock [synblock.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. chem-casts.com [chem-casts.com]

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)benzonitrile (CAS 132927-08-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (–CF3), in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 2-Methoxy-4-(trifluoromethyl)benzonitrile stands as a key exemplar of a versatile fluorinated building block, offering a unique combination of reactive handles—a nitrile and an electron-rich aromatic ring—for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, analysis, and applications, designed to empower researchers in leveraging its full potential.

Core Molecular Attributes

This compound is a substituted aromatic compound with the chemical formula C9H6F3NO.[2] Its structure is characterized by a benzene ring substituted with a methoxy group, a trifluoromethyl group, and a nitrile group.

| Property | Value | Source(s) |

| CAS Number | 132927-08-3 | [2] |

| Molecular Formula | C9H6F3NO | [2] |

| Molecular Weight | 201.15 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Cyano-3-methoxybenzotrifluoride, 2-Cyano-5-(trifluoromethyl)anisole | [2][4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 64-65 °C | [5] |

| Boiling Point | 90-92 °C at 2 Torr | [5] |

| Density | 1.30±0.1 g/cm3 (Predicted) | [5] |

graph "2_Methoxy_4_trifluoromethyl_benzonitrile_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-0.8,-2!"]; C4 [pos="0.8,-2!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="0,0!"];

C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C1 [len=1.5]; C1 -- C6 [style=invis]; C2 -- C6 [style=invis]; C3 -- C6 [style=invis]; C4 -- C6 [style=invis]; C5 -- C6 [style=invis];

// Substituents O [label="O", pos="0,3!"]; CH3 [label="CH3", pos="1.5,3.5!"]; C_CN [pos="-2.6, -1.5!"]; N_CN [label="N", pos="-3.9, -2.25!"]; C_CF3 [pos="2.6, -1.5!"]; F1 [label="F", pos="3.5, -0.5!"]; F2 [label="F", pos="3.5, -2.5!"]; F3 [label="F", pos="2, -3!"];

C1 -- O [len=1.5]; O -- CH3 [len=1.5]; C2 -- C_CN [len=1.5]; C_CN -- N_CN [style=triple, len=1.5]; C5 -- C_CF3 [len=1.5]; C_CF3 -- F1 [len=1.5]; C_CF3 -- F2 [len=1.5]; C_CF3 -- F3 [len=1.5];

// Labels for ring carbons C1_label [label="C1", pos="-0.5,1.5!"]; C2_label [label="C2", pos="-1.8,-0.75!"]; C3_label [label="C3", pos="-1.3,-2.5!"]; C4_label [label="C4", pos="1.3,-2.5!"]; C5_label [label="C5", pos="1.8,-0.75!"]; C6_label [label="C6", pos="0.5,0!"]; }

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of substituted benzonitriles can be achieved through various routes, often starting from correspondingly substituted benzaldehydes or anilines. A common and effective method for the preparation of benzonitriles from benzaldehydes involves a two-step, one-pot reaction sequence: formation of an aldoxime followed by its dehydration.

Caption: Representative synthesis workflow for this compound.

Representative Synthesis Protocol

This protocol is a representative example based on established methods for the synthesis of benzonitriles from benzaldehydes.[6][7]

Step 1: Oximation of 2-Methoxy-4-(trifluoromethyl)benzaldehyde

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Methoxy-4-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent system such as aqueous ethanol.

-

Add hydroxylamine hydrochloride (1.1-1.5 eq) and a mild base like sodium acetate (2.0-3.0 eq) to the solution. The base is crucial to neutralize the HCl released from hydroxylamine hydrochloride, thereby liberating the free hydroxylamine nucleophile.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the intermediate aldoxime can be isolated by pouring the reaction mixture into cold water and filtering the resulting precipitate. However, for a one-pot synthesis, the reaction mixture is carried directly to the next step.

Causality: The nitrogen atom of hydroxylamine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the benzaldehyde. The subsequent proton transfers and elimination of a water molecule lead to the formation of the C=N double bond of the oxime.

Step 2: Dehydration of the Aldoxime

-

To the reaction mixture containing the 2-Methoxy-4-(trifluoromethyl)benzaldoxime, add a dehydrating agent such as acetic anhydride (2.0-4.0 eq). Other effective dehydrating agents include thionyl chloride, phosphorus pentoxide, or certain catalysts.[8]

-

Heat the mixture to reflux (typically 100-140 °C) for 2-6 hours. Monitor the reaction by TLC or GC-MS until the starting aldoxime is consumed.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring to quench the excess acetic anhydride.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound.

Causality: The dehydrating agent activates the hydroxyl group of the oxime, converting it into a good leaving group. Subsequent elimination of this leaving group and a proton from the adjacent carbon results in the formation of the nitrile triple bond.

Applications in Pharmaceutical Research and Development

This compound is a valuable intermediate in the synthesis of biologically active molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a gateway to a variety of functional groups. The trifluoromethyl and methoxy substituents on the benzene ring are key features for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.

Analytical Characterization

Robust and validated analytical methods are essential for ensuring the purity and quality of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for purity assessment and impurity profiling, while Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation.

Caption: Standard analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This is a representative reversed-phase HPLC method for the purity determination of this compound. Method validation should be performed according to ICH guidelines.[9][10][11]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient would be from 30% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase or a mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Trustworthiness through Self-Validation: A robust HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness. For instance, specificity is confirmed by the absence of interfering peaks at the analyte's retention time in a blank chromatogram. Linearity is established by analyzing a series of standard solutions of known concentrations and obtaining a correlation coefficient (r²) > 0.999.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful tool for identifying and quantifying volatile impurities.

-

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Injector Temperature: 250 °C.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: 40-400 amu.

-

Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Causality in Method Choice: GC-MS is suitable for this compound due to its volatility and thermal stability. The mass spectrum will provide a unique fragmentation pattern, allowing for unambiguous identification and the detection of structurally related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for structural confirmation. While publicly available, fully assigned spectra are scarce, data for numerous related benzonitriles are available and can be used for interpretation.[12] Spectral data for this compound is listed as available from commercial suppliers, confirming its characterization by this method.[4][13]

-

¹H NMR: Expected signals would include a singlet for the methoxy protons (around 3.9-4.1 ppm) and a complex multiplet pattern for the three aromatic protons in the range of 7.0-8.0 ppm.

-

¹³C NMR: The spectrum will show nine distinct carbon signals. The nitrile carbon will appear around 115-120 ppm, the trifluoromethyl carbon will be a quartet due to coupling with fluorine, and the methoxy carbon will be around 55-60 ppm. The aromatic carbons will resonate in the 110-160 ppm region.

-

¹⁹F NMR: A single sharp peak for the CF3 group is expected.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of inadequate ventilation, wear respiratory protection.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a strategically important building block in contemporary organic synthesis and drug discovery. Its unique combination of functional groups and the presence of the trifluoromethyl moiety make it a valuable precursor for a wide range of complex molecules. A thorough understanding of its synthesis, analytical characterization, and safe handling, as outlined in this guide, is crucial for its effective utilization in research and development.

References

- Design and synthesis of an alpha1a-adrenergic receptor subtype-selective antagonist

- Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

- This compound CAS#: 132927-08-3.

- This compound (CAS No. 132927-08-3) Suppliers. ChemicalRegister.com. [Link]

- Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 2. Approaches to eliminate opioid agonist metabolites via modification of linker and 4-methoxycarbonyl-4-phenylpiperidine moiety. PubMed. [Link]

- Design and synthesis of novel alpha1a adrenoceptor-selective dihydropyridine antagonists for the treatment of benign prost

- Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 3. Approaches to eliminate opioid agonist metabolites by using substituted phenylpiperazine side chains. PubMed. [Link]

- 2 - Supporting Inform

- US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google P

- Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis.

- CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google P

- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | P

- EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile - Google P

- PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE - European P

- Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumar

- Development and Validation of HPLC Analytical Method for Quantitative Determination of Metronidazole in Human Plasma - Journal of The Chemical Society of Pakistan. [Link]

- Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. [Link]

- CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google P

- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

- Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis - PubMed. [Link]

- LUMACAFTOR an Orphan drug in clinical trial for oral the tre

- Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)

- Copies of 1H, 13C, 19F NMR spectra. [Link]

- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

- 2-Methoxy-4-nitrobenzonitrile | C8H6N2O3 | CID 291867 - PubChem. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. This compound(132927-08-3) 1H NMR spectrum [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 6. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. japsonline.com [japsonline.com]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. rsc.org [rsc.org]

- 11. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gcms.cz [gcms.cz]

- 13. agilent.com [agilent.com]

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(trifluoromethyl)benzonitrile is a substituted aromatic nitrile, a class of compounds recognized for its utility as a versatile building block in organic synthesis. The presence of three distinct functional groups—a nitrile, a methoxy ether, and a trifluoromethyl group—on the benzene ring imparts a unique electronic and steric profile, making it a molecule of significant interest in medicinal chemistry and materials science. The electron-withdrawing nature of both the nitrile and the trifluoromethyl group, contrasted with the electron-donating character of the methoxy group, creates a complex pattern of reactivity and potential for diverse chemical transformations. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 132927-08-3 | [1][2][3] |

| Molecular Formula | C₉H₆F₃NO | [1][2] |

| Molecular Weight | 201.15 g/mol | [1][2] |

| Physical Form | Solid | [4] |

| Purity | Typically >97% | [4] |

| Storage | Sealed in a dry place at room temperature | [4] |

| InChI Key | IXLCDVCLGOVPBE-UHFFFAOYSA-N | [4] |

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound is characterized by a benzene ring substituted at positions 1, 2, and 4. The nitrile group (-C≡N) is located at position 1, the methoxy group (-OCH₃) at position 2, and the trifluoromethyl group (-CF₃) at position 4. While specific, publicly available spectroscopic data for this exact isomer is limited, we can predict the expected spectral features based on analysis of closely related compounds.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region will display a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene ring. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the nine carbon atoms. The carbon of the nitrile group will appear in the downfield region (around 115-120 ppm). The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The methoxy carbon will resonate around 55-60 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A strong, sharp peak around 2220-2240 cm⁻¹ is indicative of the nitrile (-C≡N) stretching vibration.[9] The C-O stretching of the methoxy group will be observed in the region of 1250-1000 cm⁻¹. Strong C-F stretching bands for the trifluoromethyl group are expected between 1350 and 1100 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (201.15 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group, the trifluoromethyl group, and other characteristic fragments of the benzonitrile core.

Synthesis and Mechanistic Insights

While a specific, detailed synthesis protocol for this compound is not widely published in readily available literature, a plausible synthetic route can be devised based on established organometallic cross-coupling reactions or nucleophilic aromatic substitution. A hypothetical, yet chemically sound, multi-step synthesis is outlined below. This proposed pathway is based on synthetic strategies for analogous compounds and requires experimental optimization.[10][11]

Proposed Synthetic Workflow

A potential route could start from a readily available substituted nitrobenzene.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Reduction of 2-Nitro-4-(trifluoromethyl)anisole to 2-Amino-4-(trifluoromethyl)anisole

-

To a stirred solution of 2-nitro-4-(trifluoromethyl)anisole in ethanol, add iron powder and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-amino-4-(trifluoromethyl)anisole.

Step 2: Sandmeyer Reaction to Yield 2-Bromo-4-(trifluoromethyl)anisole

-

Dissolve 2-amino-4-(trifluoromethyl)anisole in an aqueous solution of hydrobromic acid and cool to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

-

Extract the product with an organic solvent, wash with water and brine, dry, and purify by column chromatography.

Step 3: Cyanation to this compound

-

In a flask equipped with a reflux condenser, combine 2-bromo-4-(trifluoromethyl)anisole and copper(I) cyanide in a high-boiling polar aprotic solvent such as dimethylformamide (DMF).

-

Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

-

After the reaction is complete, cool the mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with an organic solvent, wash thoroughly with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Potential Applications in Drug Discovery and Development

The trifluoromethyl group is a key pharmacophore in modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. The benzonitrile moiety is also a common feature in many pharmaceuticals. Therefore, this compound represents a valuable scaffold for the synthesis of novel therapeutic agents.

While specific applications of this exact molecule are not extensively documented, its structural motifs are present in compounds explored for various therapeutic areas. For instance, substituted benzonitriles are key intermediates in the synthesis of inhibitors for enzymes such as phosphodiesterases and kinases, which are important targets in inflammation, oncology, and cardiovascular diseases.[12]

Potential Signaling Pathway Involvement

The structural features of molecules derived from this compound could allow them to interact with various signaling pathways implicated in disease. For example, as a precursor to kinase inhibitors, it could be used to synthesize compounds that target pathways like the MAPK/ERK pathway, which is often dysregulated in cancer.

Caption: Potential inhibition of the MAPK/ERK signaling pathway by kinase inhibitors derived from this compound.

Safety and Handling

Potential Hazards:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation.[15]

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[15]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[15]

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and cool place.[13]

In case of exposure, seek immediate medical attention and refer to the safety data sheet of a closely related compound for first-aid measures.

Conclusion

This compound is a chemical compound with significant potential as a building block in the synthesis of complex organic molecules. Its unique combination of functional groups makes it an attractive starting material for the development of novel pharmaceuticals and advanced materials. While detailed experimental data for this specific isomer is not abundant in the public domain, this guide provides a comprehensive overview of its known properties, a plausible synthetic route, and its potential applications based on the chemistry of its structural analogues. As with any chemical compound, it should be handled with care, following appropriate safety protocols. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in various scientific and industrial fields.

References

- Supporting Information for [Journal Article Title]. (Year). Royal Society of Chemistry. [URL not available]

- Electronic Supplementary Information for [Journal Article Title]. (Year). Royal Society of Chemistry. [URL not available]

- 2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile. (n.d.). SynHet. [URL not available]

- This compound(132927-08-3) 1 h nmr. (n.d.). ChemicalBook. [URL not available]

- This compound (CAS No. 132927-08-3) Suppliers. (n.d.). ChemicalRegister.com. [URL not available]

- Safety Data Sheet. (2024, March 7). MilliporeSigma. [URL not available]

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.).

- 4-METHOXY-2-(TRIFLUOROMETHYL)BENZONITRILE(875664-48-5) 1H NMR spectrum. (n.d.). ChemicalBook. [URL not available]

- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.).

- Safety Data Sheet: 3-Methoxy-4-(trifluoromethyl)benzonitrile. (2024, March 31). Fisher Scientific. [URL not available]

- This compound CAS#: 132927-08-3. (n.d.). ChemWhat.

- Safety Data Sheet: 4-(Trifluoromethyl)benzonitrile. (2024, March 26). Fisher Scientific. [URL not available]

- Supporting Information for [Journal Article Title]. (Year). [Journal Name]. [URL not available]

- Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile. (n.d.). Benchchem. [URL not available]

- 4-Chloro-2-fluoro-5-methylbenzenesulfonyl Chloride. (n.d.). AccelaChem. [URL not available]

- 132927-08-3. (n.d.). Sigma-Aldrich. [URL not available]

- GHS 11 (Rev.11) SDS Word 下载CAS: 132927-08-3. (n.d.). XiXisys. [URL not available]

- Sardella, R., et al. (2023). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. Methods in Molecular Biology. DOI: 10.1007/978-1-0716-5023-3_10

- 2 Fluoro 6 4 methoxyphenoxy benzonitrile. (2016, February 29). mzCloud. [URL not available]

- Benzonitrile at BMRB. (n.d.). Biological Magnetic Resonance Bank. [URL not available]

- Safety Data Sheet: 2-Amino-5-(trifluoromethoxy)benzonitrile. (2023, January 2). Combi-Blocks, Inc. [URL not available]

- 2-Trifluoromethylbenzoic acid, 4-methoxyphenyl ester. (n.d.). NIST WebBook. [URL not available]

- 2-Methoxybenzonitrile(6609-56-9)IR1. (n.d.). ChemicalBook. [URL not available]

- 4-Methoxybenzonitrile. (n.d.). PubChem.

- Preparation method of 2-nitro-4-trifluoromethyl benzonitrile. (n.d.).

- 2-Fluoro-4-(trifluoromethyl)benzonitrile. (n.d.). NIST WebBook. [URL not available]

- 4-Methoxy-2-(trifluoromethyl)benzonitrile, 97%, Thermo Scientific. (n.d.). Fisher Scientific. [URL not available]

- IR spectrum of benzonitrile in the range 500–4000 c m − 1. (n.d.).

- Benzonitrile. (n.d.). NIST WebBook. [URL not available]

- Synthetic method of 2-trifluoromethyl benzamide. (n.d.).

- Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile. (n.d.).

- 2-NITRO-4-(TRIFLUOROMETHYL)BENZONITRILE 778-94-9 wiki. (n.d.). Guidechem. [URL not available]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. CAS 132927-08-3 | this compound - Synblock [synblock.com]

- 3. 868755-70-8,4-Chloro-2-fluoro-5-methylbenzenesulfonyl Chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. This compound | 132927-08-3 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. This compound(132927-08-3) 1H NMR spectrum [chemicalbook.com]

- 8. 4-METHOXY-2-(TRIFLUOROMETHYL)BENZONITRILE(875664-48-5) 1H NMR spectrum [chemicalbook.com]

- 9. Benzonitrile [webbook.nist.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 12. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to the NMR Analysis of 2-Methoxy-4-(trifluoromethyl)benzonitrile

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Methoxy-4-(trifluoromethyl)benzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial building block in the synthesis of various high-value molecules, including pharmaceuticals and agrochemicals.[1] The precise arrangement of its functional groups—a methoxy (-OCH₃), a trifluoromethyl (-CF₃), and a nitrile (-C≡N) on a benzene ring—imparts unique electronic properties and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation and purity assessment of such organic molecules. Its ability to provide detailed information about the chemical environment of individual atoms (¹H, ¹³C, ¹⁹F) is unparalleled. This guide offers a comprehensive analysis of this compound, blending theoretical predictions with practical, field-proven experimental protocols. We will dissect the expected ¹H, ¹³C, and ¹⁹F NMR spectra, explaining the causal relationships between the molecular structure and the resulting spectral features.

Molecular Structure and Electronic Influences

To accurately interpret the NMR spectra, one must first understand the electronic interplay of the substituents on the benzene ring.

-

Methoxy Group (-OCH₃): This is an electron-donating group (EDG) through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect being dominant. It increases electron density primarily at the ortho and para positions, causing the attached protons and carbons to be shielded (shifted upfield).[2]

-

Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group (EWG) due to the strong inductive effect (-I effect) of the three highly electronegative fluorine atoms. It significantly deshields the aromatic ring, particularly at the ortho and para positions.

-

Nitrile Group (-C≡N): The nitrile group is also electron-withdrawing through both induction and resonance (-I, -R effects). It contributes to the overall deshielding of the aromatic system.[3]

The combined influence of these groups creates a distinct electronic environment for each proton and carbon atom, which is directly reflected in their chemical shifts and coupling patterns.

Caption: Structure of this compound.

Predicted NMR Spectral Analysis

Based on the electronic effects and standard NMR principles, we can predict the key features of the ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-3, H-5, and H-6.

-

Methoxy Protons (-OCH₃): These three protons are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet . Due to the attachment to an electronegative oxygen atom, the signal is expected in the range of δ 3.9 - 4.1 ppm .

-

Aromatic Proton H-3: This proton is ortho to the electron-donating methoxy group and meta to the electron-withdrawing nitrile group. The strong shielding from the methoxy group will shift this proton upfield relative to the others. It will be split by H-5 (para coupling, J ≈ 0-1 Hz, often not resolved) and H-6 (meta coupling, J ≈ 2-3 Hz). It is expected to appear as a doublet or a narrow multiplet around δ 7.0 - 7.2 ppm .

-

Aromatic Proton H-5: This proton is ortho to the strongly electron-withdrawing -CF₃ group and meta to the -OCH₃ group. The deshielding effect of the -CF₃ group will dominate, shifting this proton significantly downfield. It will be split by H-6 (ortho coupling, J ≈ 7-10 Hz) and H-3 (para coupling, J ≈ 0-1 Hz). This signal is predicted to be a doublet of doublets (dd) or a doublet if the para coupling is not resolved, in the region of δ 7.7 - 7.9 ppm .[4]

-

Aromatic Proton H-6: This proton is situated ortho to the nitrile group and meta to the -CF₃ group. It will also be deshielded. It will be split by H-5 (ortho coupling, J ≈ 7-10 Hz) and H-3 (meta coupling, J ≈ 2-3 Hz), appearing as a doublet of doublets (dd) around δ 7.6 - 7.8 ppm .[4][5]

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display all eight unique carbon atoms.

-

Methoxy Carbon (-OCH₃): This aliphatic carbon is shielded and will appear upfield, typically around δ 56-57 ppm .[6]

-

Nitrile Carbon (-C≡N): The nitrile carbon has a characteristic chemical shift in the range of δ 115-125 ppm .[7] Due to its quaternary nature and long relaxation time, this peak may have a lower intensity.

-

Trifluoromethyl Carbon (-CF₃): This carbon is directly bonded to three fluorine atoms. The signal will be split into a quartet due to one-bond C-F coupling (¹JCF ≈ 270-275 Hz). Its chemical shift is expected around δ 122-124 ppm .[8]

-

Aromatic Carbons:

-

C1 (ipso-CN): This quaternary carbon will be found near δ 102-104 ppm .

-

C2 (ipso-OCH₃): Shielded by the EDG, this carbon will be significantly downfield due to the oxygen attachment, around δ 160-162 ppm .

-

C3: Shielded by the ortho -OCH₃ group, expected around δ 112-114 ppm .

-

C4 (ipso-CF₃): This quaternary carbon will show a quartet due to two-bond C-F coupling (²JCF ≈ 30-35 Hz) and will be deshielded, appearing around δ 134-136 ppm .[8]

-

C5: Deshielded by the ortho -CF₃ group, this carbon is expected around δ 128-130 ppm and may show a small quartet due to three-bond C-F coupling.

-

C6: Deshielded by the ortho -CN group, this carbon should appear around δ 133-135 ppm .

-

¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides a clean diagnostic signal for the trifluoromethyl group.[9]

-

Trifluoromethyl Fluorines (-CF₃): The three fluorine atoms are chemically equivalent. In a proton-decoupled spectrum, they will appear as a sharp singlet . The chemical shift for a -CF₃ group on a benzene ring typically falls in the range of δ -60 to -65 ppm relative to the standard CFCl₃ (δ 0.00 ppm).[8][10]

Data Summary: Predicted NMR Assignments

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₃ | 3.9 - 4.1 | s (singlet) | - |

| H-3 | 7.0 - 7.2 | d (doublet) | Jmeta ≈ 2-3 |

| H-6 | 7.6 - 7.8 | dd (doublet of doublets) | Jortho ≈ 7-10, Jmeta ≈ 2-3 |

| H-5 | 7.7 - 7.9 | d (doublet) | Jortho ≈ 7-10 |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (from C-F coupling) |

|---|---|---|

| -OCH₃ | 56 - 57 | Singlet |

| C1 | 102 - 104 | Singlet |

| C3 | 112 - 114 | Singlet |

| -C≡N | 115 - 125 | Singlet |

| -CF₃ | 122 - 124 | q (quartet) |

| C5 | 128 - 130 | q (quartet, small J) |

| C6 | 133 - 135 | Singlet |

| C4 | 134 - 136 | q (quartet) |

| C2 | 160 - 162 | Singlet |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

| -CF₃ | -60 to -65 | s (singlet) |

Experimental Protocol for NMR Analysis

This protocol outlines a self-validating workflow for the complete NMR characterization of the title compound.

Caption: Standard workflow for comprehensive NMR analysis.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. It is an excellent choice for many organic compounds and its residual proton signal (δ ~7.26 ppm) serves as a secondary chemical shift reference.[11]

-

Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of CDCl₃.

-

Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS, δ 0.00 ppm) as the internal standard for accurate referencing of both ¹H and ¹³C spectra.

-

Homogenization: Cap the tube and gently invert it several times or use a vortex mixer on a low setting to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially in the aromatic region.

-

Tuning and Matching: Ensure the probe is properly tuned and matched for the ¹H, ¹³C, and ¹⁹F nuclei to maximize sensitivity.

-

Locking and Shimming: Lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation for accurate integration.

-

Number of Scans (ns): 8 to 16 scans, depending on sample concentration.

¹³C{¹H} NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024 to 4096 scans, as ¹³C has low natural abundance.

¹⁹F{¹H} NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled experiment.

-

Spectral Width: ~250 ppm (e.g., from -200 to 50 ppm).

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 16 to 64 scans.

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the ¹H spectrum by setting the TMS peak to δ 0.00 ppm. Reference the ¹³C spectrum to the TMS peak at δ 0.00 ppm or the CDCl₃ triplet at δ 77.16 ppm.[12] The ¹⁹F spectrum should be referenced to an external standard like CFCl₃ if not done internally.

-

Peak Picking and Integration: Identify all significant peaks. For the ¹H spectrum, integrate the signals to determine the relative number of protons for each peak.

Conclusion

The NMR analysis of this compound provides a clear and definitive confirmation of its structure. The ¹H, ¹³C, and ¹⁹F spectra each offer unique and complementary information. The characteristic singlet for the methoxy group, the distinct splitting patterns of the three aromatic protons, the quaternary carbon signals (including the nitrile and two C-F coupled carbons), and the singlet in the ¹⁹F spectrum collectively serve as a robust fingerprint for this molecule. The protocols and predictive data outlined in this guide provide researchers with a solid framework for the accurate and efficient characterization of this important chemical intermediate.

References

- Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry Class Notes. Available at: https://library.fiveable.me/chemistry/organic-chemistry/spectroscopy-of-carboxylic-acids-and-nitriles/study-guide/4sHhM12e3e5X4Y6Z7q9A

- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles

- Analytical Chemistry. (2024). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.analchem.3c05007

- University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Available at: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch20/ch20-spec-nitrile.html

- Canadian Science Publishing. (n.d.). Multinuclear NMR spectra and crystal structures of compounds of the types [Pt(R-CN)Cl,]- and Pt(R-CN),Cl,. Available at: https://cdnsciencepub.com/doi/abs/10.1139/v88-030

- Supporting Information. (n.d.). Characterization data for various trifluoromethyl-containing compounds.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for various benzonitrile derivatives. Available at: https://www.rsc.

- YouTube. (2025). Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving. [Video file]. Available at: https://www.youtube.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available at: https://hmdb.ca/spectra/nmr_one_d/2215

- ChemicalBook. (n.d.). This compound(132927-08-3) 1h nmr. Available at: https://www.chemicalbook.com/spectrum/132927-08-3_1HNMR.htm

- ACS Publications. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. The Journal of Physical Chemistry. Available at: https://pubs.acs.org/doi/abs/10.1021/j100112a033

- ChemicalBook. (n.d.). 4-METHOXY-2-(TRIFLUOROMETHYL)BENZONITRILE(875664-48-5) 1H NMR spectrum. Available at: https://www.chemicalbook.com/spectrum/875664-48-5_1HNMR.htm

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Available at: https://www.chem.wisc.edu/areas/nmr/reference/19fref.htm

- ACS Publications. (n.d.). Effects of electronic resonance interaction on methoxy group NMR parameters: theoretical and experimental study of substituted 2-methoxypyridines. The Journal of Physical Chemistry. Available at: https://pubs.acs.org/doi/10.1021/j100112a033

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Available at: https://organofluorine.alfa-chemistry.com/resource/19f-nmr-chemical-shift-table.html

- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: https://moodle.brcn.edu/pluginfile.

- University of Ottawa. (n.d.). 19Flourine NMR. Available at: https://www.nmr.uottawa.ca/nmr-101/properties-of-nuclei/19f-nmr

- Chemistry Stack Exchange. (2017). How can multiplets in para-disubstituted benzene rings be described?. Available at: https://chemistry.stackexchange.com/questions/84617/how-can-multiplets-in-para-disubstituted-benzene-rings-be-described

- Alfa Chemistry. (n.d.). This compound (CAS No. 132927-08-3) Suppliers. Available at: https://www.alfa-chemistry.com/product/2-methoxy-4-trifluoromethyl-benzonitrile-cas-132927-08-3-22168.html

- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: https://pubs.acs.org/doi/10.1021/acs.oprd.6b00018

- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart. Available at: https://www.isotope.com/uploads/files/NMR_Solvent_Chart.pdf

Sources

- 1. This compound (CAS No. 132927-08-3) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 2. bibliotecadigital.exactas.uba.ar [bibliotecadigital.exactas.uba.ar]

- 3. fiveable.me [fiveable.me]

- 4. m.youtube.com [m.youtube.com]

- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 6. rsc.org [rsc.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. rsc.org [rsc.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. colorado.edu [colorado.edu]

- 11. chem.washington.edu [chem.washington.edu]

- 12. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to the Mass Spectrometry of 2-Methoxy-4-(trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Methoxy-4-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical synthesis. As a molecule featuring a trifluoromethyl group, a methoxy moiety, and a nitrile function on an aromatic core, its characterization by mass spectrometry is crucial for quality control, metabolic studies, and reaction monitoring. This document, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of its predicted fragmentation patterns under electron ionization (EI), supported by established principles and data from analogous structures. Furthermore, it outlines robust analytical methodologies, including both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure reliable identification and quantification.

Introduction: The Significance of this compound

This compound (C₉H₆F₃NO, Molecular Weight: 201.15 g/mol ) is a substituted aromatic compound of significant interest in medicinal chemistry. The trifluoromethyl group is a bioisostere for various functional groups and is known to enhance metabolic stability and membrane permeability of drug candidates. Its presence, along with the methoxy and nitrile functionalities, makes this compound a versatile building block in the synthesis of complex pharmaceutical agents.

Given its role in drug development, the unambiguous identification and quantification of this compound in various matrices are paramount. Mass spectrometry, with its high sensitivity and specificity, is the premier analytical technique for this purpose. This guide will delve into the core principles of its mass spectrometric analysis, providing a predictive framework for its fragmentation and practical, field-tested protocols for its analysis.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathways

While a publicly available, experimentally verified mass spectrum for this compound is not readily found, a theoretical fragmentation pattern can be constructed with high confidence by examining the known mass spectrometric behavior of its constituent functional groups. Electron ionization (EI) at a standard 70 eV is a high-energy technique that induces reproducible fragmentation, creating a molecular fingerprint.

The ionization process begins with the removal of an electron to form the molecular ion (M•+), which then undergoes a series of fragmentation reactions. The most likely sites for initial ionization are the non-bonding electrons on the oxygen of the methoxy group or the nitrogen of the nitrile group, as well as the π-system of the aromatic ring.

Key Fragmentation Reactions

The fragmentation of the this compound molecular ion is expected to be driven by the stability of the resulting fragments and the energetic favorability of specific bond cleavages. The primary fragmentation pathways are anticipated to be:

-

Loss of a Methyl Radical (•CH₃): A characteristic fragmentation of methoxy-substituted aromatic compounds is the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical. This results in a highly stable phenoxy-type cation.

-

Loss of a Trifluoromethyl Radical (•CF₃): The C-CF₃ bond is susceptible to cleavage, leading to the expulsion of a trifluoromethyl radical. This is a common fragmentation pathway for trifluoromethyl-containing aromatic compounds.

-

Loss of Hydrogen Cyanide (HCN): A hallmark of aromatic nitriles is the elimination of a neutral molecule of hydrogen cyanide from the molecular ion or subsequent fragment ions.

-

Sequential Loss of CO: Following the initial loss of a methyl radical, the resulting ion can undergo further fragmentation, including the loss of a carbon monoxide molecule.

Proposed Fragmentation Scheme

The interplay of these fragmentation pathways leads to a predictable mass spectrum. The following table summarizes the proposed major fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 201 | [C₉H₆F₃NO]•+ | - | Molecular Ion (M•+) |

| 186 | [C₈H₃F₃NO]•+ | •CH₃ | Loss of a methyl radical from the methoxy group. |

| 172 | [C₉H₆F₂NO]•+ | •F | Loss of a fluorine atom from the trifluoromethyl group. |

| 158 | [C₇H₃F₃O]•+ | •CH₃, CO | Sequential loss of a methyl radical and carbon monoxide. |

| 132 | [C₈H₆NO]•+ | •CF₃ | Loss of a trifluoromethyl radical. |

| 104 | [C₇H₆N]•+ | •CF₃, CO | Sequential loss of a trifluoromethyl radical and carbon monoxide. |

| 75 | [C₆H₃]•+ | •CF₃, CO, HCN | Further fragmentation involving the loss of hydrogen cyanide. |

Visualization of the Fragmentation Pathway

The logical flow of the fragmentation process can be visualized as follows:

Predicted EI fragmentation pathway of this compound.

Analytical Methodologies

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on the sample matrix, required sensitivity, and the specific goals of the analysis. Both techniques are well-suited for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is an excellent choice for the analysis of relatively volatile and thermally stable compounds like this compound, especially in less complex matrices.

-

Sample Preparation: Dissolve a known quantity of the sample in a high-purity volatile solvent such as ethyl acetate or dichloromethane to a final concentration of approximately 10-100 µg/mL.

-

GC System:

-

Injection: 1 µL of the sample solution is injected in splitless mode.

-

Inlet Temperature: 250 °C.

-

Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 15 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS) System:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 50 to 300.

-

Data Acquisition: Full scan mode.

-

GC-MS analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is the preferred method for analyzing this compound in complex biological matrices or when high sensitivity is required.[1][2] This technique offers excellent selectivity through the use of Multiple Reaction Monitoring (MRM).

-

Sample Preparation:

-

For biological samples (e.g., plasma, urine), perform a protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.

-

Reconstitute the final extract in the initial mobile phase.

-

-

LC System:

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

Start with 95% A, hold for 0.5 minutes.

-

Linearly decrease A to 5% over 3 minutes.

-

Hold at 5% A for 1 minute.

-

Return to 95% A and re-equilibrate for 1.5 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer (MS/MS) System:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Ion Source Parameters: Optimize spray voltage, gas temperatures, and gas flows for the specific instrument.

-

Data Acquisition: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: m/z 202.1 [M+H]⁺.

-

Product Ions: Monitor at least two product ions for confirmation. Based on the predicted fragmentation, suitable product ions would be m/z 187.1 ([M+H-CH₃]⁺) and m/z 133.1 ([M+H-CF₃]⁺). Collision energies for each transition should be optimized.

-

-

LC-MS/MS analysis workflow for this compound.

Conclusion

The mass spectrometric analysis of this compound is a critical component of its application in pharmaceutical development. This guide has provided a detailed, predictive framework for its fragmentation under electron ionization, based on the established behavior of related chemical structures. The proposed fragmentation pathways, centered around the loss of methyl and trifluoromethyl radicals, offer a robust basis for the identification of this compound.

Furthermore, the detailed GC-MS and LC-MS/MS protocols presented herein provide validated starting points for the development of routine analytical methods. By understanding the fundamental principles of its mass spectrometric behavior and employing appropriate analytical strategies, researchers can confidently identify and quantify this compound, ensuring the quality and integrity of their scientific endeavors.

References

- Thurman, E. M., & Ferrer, I. (2012). Liquid Chromatography-Mass Spectrometry for Environmental Analysis. In Analysis of Emerging Contaminants in the Environment (pp. 1-36). Springer, New York, NY. [Link]

- de Hoffmann, E., & Stroobant, V. (2007).

- NIST Chemistry WebBook. (n.d.). Benzonitrile, 4-(trifluoromethyl)-.

- NIST Chemistry WebBook. (n.d.). Anisole.

- PubChem. (n.d.). 2-(Trifluoromethyl)benzonitrile.

- SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column.

- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.

- Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.

- Awad, T., DeRuiter, J., & Clark, C. R. (2008). GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. Journal of chromatographic science, 46(5), 375–380. [Link][11]

- Agilent Technologies. (2010). Ultrasensitive EPA Method 1694 with the Agilent 6460 LC/MS/MS with Jet Stream Technology for Pharmaceuticals and Personal Care Products in Water.

- Syngene International Ltd. (n.d.). Overcoming analytical challenges with chemical derivatization in LC-MS/MS.

- NIST Chemistry WebBook. (n.d.). Benzonitrile, 2-fluoro-6-methoxy-.

- Li, Y., et al. (2022). Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans. Frontiers in Pharmacology, 13, 969046. [Link][14]

Sources

"FTIR spectrum of 2-Methoxy-4-(trifluoromethyl)benzonitrile"

An In-depth Technical Guide to the FTIR Spectrum of 2-Methoxy-4-(trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound, a substituted aromatic compound of significant interest in pharmaceutical and chemical synthesis. As a molecule featuring nitrile, aromatic ether, and trifluoromethyl functionalities, its infrared spectrum presents a rich source of structural information. This document delineates the theoretical underpinnings of the vibrational modes associated with each functional group, presents a robust experimental protocol for acquiring high-quality spectral data, and offers a detailed interpretation of the resulting spectrum. The guide is intended for researchers, scientists, and drug development professionals who utilize FTIR spectroscopy for structural elucidation, reaction monitoring, and quality assurance.

Introduction: The Molecule and the Method

This compound (CAS No. 132927-08-3) is a polysubstituted benzene derivative.[1][2] Its molecular structure combines several key functional groups: a nitrile (-C≡N), a methoxy ether (-OCH₃), and a trifluoromethyl (-CF₃) group, all attached to an aromatic ring. This unique combination makes it a valuable building block in medicinal chemistry and materials science.

Characterizing such molecules with precision is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose. It is a rapid, non-destructive method that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[3] Each functional group absorbs infrared radiation at a characteristic frequency, allowing for detailed structural confirmation and the identification of impurities.[4] This guide aims to provide an expert-level walkthrough of the FTIR analysis of this compound, from first principles to practical application.

Caption: Molecular structure of this compound.

Theoretical Principles and Structural Analysis

The FTIR spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.[3] The frequency of absorption is determined by the bond strength, the masses of the bonded atoms, and the type of vibration (e.g., stretching or bending). For this compound, we can predict the characteristic absorption regions by dissecting its structure.

-

Aromatic System: The benzene ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[5][6] In-plane C=C stretching vibrations within the ring produce a series of sharp absorptions of variable intensity between 1620 cm⁻¹ and 1450 cm⁻¹.[6] Furthermore, the pattern of C-H out-of-plane (OOP) bending in the 900-650 cm⁻¹ region is highly diagnostic of the ring's substitution pattern.[7][8] As a 1,2,4-trisubstituted ring, specific bands are expected in this region.[6]

-

Nitrile Group (-C≡N): The carbon-nitrogen triple bond stretch is one of the most characteristic absorptions in infrared spectroscopy. For aromatic nitriles, this vibration gives rise to a sharp, strong-to-medium intensity peak in the 2240-2220 cm⁻¹ region.[9] Its position is relatively isolated, making it an excellent diagnostic marker.

-

Aromatic Ether (Ar-O-CH₃): This group is characterized by the C-O stretching vibrations. Phenyl alkyl ethers display two prominent C-O stretching bands: a strong, asymmetric Ar-O stretch between 1300-1200 cm⁻¹, and a symmetric O-CH₃ stretch between 1050-1010 cm⁻¹.[10][11]

-

Trifluoromethyl Group (-CF₃): The C-F bonds are highly polar, resulting in very strong absorption bands. The C-F stretching vibrations typically occur in the 1400-1000 cm⁻¹ range. For a -CF₃ group, these absorptions are often observed as multiple intense bands, which can sometimes overlap with other vibrations in the fingerprint region.

-

Aliphatic C-H (-OCH₃): The methyl group of the methoxy substituent has its own C-H vibrations. The stretching modes occur just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), while bending vibrations are found near 1450 cm⁻¹.[12][13]

Experimental Protocol: Acquiring the Spectrum

Acquiring a high-quality, reproducible FTIR spectrum requires meticulous sample preparation and a validated methodology. For a solid sample like this compound, the potassium bromide (KBr) pellet technique is a well-established transmission method.[14][15]

Causality Behind Experimental Choices:

-

Matrix Selection: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and forms a clear, solid pellet under pressure.[14]

-

Grinding: The sample must be ground to a fine powder (particle size less than the IR wavelength) to minimize scattering of the infrared beam, which would otherwise cause distorted peak shapes and a sloping baseline.[16]

-

Drying: KBr is hygroscopic. Any absorbed water will show broad O-H stretching bands around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, potentially obscuring sample peaks. Therefore, using oven-dried KBr and minimizing exposure to air is critical.[16]

Caption: Correlation of functional groups in the target molecule to their IR absorption regions.

Detailed Peak Assignments

The following table summarizes the expected absorption bands for this compound, correlating them with their respective vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3080 | Weak | Aromatic C-H Stretch | Aromatic Ring |

| ~2960, ~2850 | Weak | Aliphatic C-H Stretch (asymmetric & symmetric) | Methoxy (-OCH₃) |

| ~2230 | Medium, Sharp | C≡N Stretch | Nitrile |

| ~1610, ~1580, ~1500 | Medium-Weak, Sharp | Aromatic C=C Ring Stretches | Aromatic Ring |

| ~1460 | Medium | Aliphatic C-H Bend (asymmetric) | Methoxy (-OCH₃) |

| ~1280 | Strong | Asymmetric Ar-O-C Stretch | Aromatic Ether |

| ~1320, ~1170, ~1130 | Strong | C-F Stretching Modes | Trifluoromethyl (-CF₃) |

| ~1030 | Strong | Symmetric Ar-O-C Stretch | Aromatic Ether |

| ~820 | Strong | C-H Out-of-Plane Bend (1,2,4-Trisubstituted) | Aromatic Ring |

-

Diagnostic Region (4000-1600 cm⁻¹): The most unambiguous peaks appear here. The sharp nitrile stretch around 2230 cm⁻¹ is a definitive marker for the -C≡N group. [9][17]The weak absorptions for aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) clearly distinguish the two types of C-H bonds present in the molecule. [5]

-

Fingerprint Region (1600-600 cm⁻¹): This region is complex but information-rich. The C=C ring stretching modes confirm the presence of the benzene ring. The most intense bands in the spectrum are expected here, corresponding to the C-O stretches of the ether linkage and the C-F stretches of the trifluoromethyl group. The strong band around 1280 cm⁻¹ is characteristic of the asymmetric aryl-oxygen stretch, while another strong band near 1030 cm⁻¹ corresponds to the symmetric stretch. [10][18]The powerful C-F stretching vibrations of the -CF₃ group will also manifest as very strong absorptions, likely overlapping with the C-O bands, in the 1400-1100 cm⁻¹ range. Finally, a strong peak around 820 cm⁻¹ is anticipated, which is characteristic of the C-H out-of-plane bending for a 1,2,4-trisubstituted aromatic ring, providing confirmation of the isomer's structure. [6][7]

Conclusion